molecular formula C14H11ClN2O2 B2769808 (E)-2-chloro-N'-(4-hydroxybenzylidene)benzohydrazide CAS No. 1383048-73-4

(E)-2-chloro-N'-(4-hydroxybenzylidene)benzohydrazide

Cat. No.: B2769808
CAS No.: 1383048-73-4
M. Wt: 274.7
InChI Key: LOECQIDYJHWNDH-CXUHLZMHSA-N
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Description

(E)-2-chloro-N’-(4-hydroxybenzylidene)benzohydrazide is a hydrazone derivative known for its diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a hydrazone linkage (–NH–N=CH–) and a benzohydrazide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-chloro-N’-(4-hydroxybenzylidene)benzohydrazide typically involves the condensation reaction between 2-chlorobenzohydrazide and 4-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for (E)-2-chloro-N’-(4-hydroxybenzylidene)benzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(E)-2-chloro-N’-(4-hydroxybenzylidene)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of various substituted benzohydrazide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Exhibits antimicrobial, antioxidant, and anticancer activities.

    Medicine: Investigated for its potential as a therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-benzylidene-2-hydroxymethylbenzohydrazide
  • N’-benzylidene-4-tert-butylbenzohydrazide
  • N’-benzylidene-4-nitrobenzohydrazide

Uniqueness

(E)-2-chloro-N’-(4-hydroxybenzylidene)benzohydrazide is unique due to the presence of the chloro and hydroxy functional groups, which enhance its reactivity and biological activity compared to other benzohydrazide derivatives

Properties

IUPAC Name

2-chloro-N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2/c15-13-4-2-1-3-12(13)14(19)17-16-9-10-5-7-11(18)8-6-10/h1-9,18H,(H,17,19)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOECQIDYJHWNDH-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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